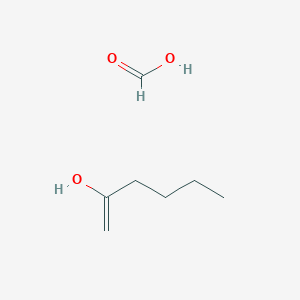

Formic acid;hex-1-en-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

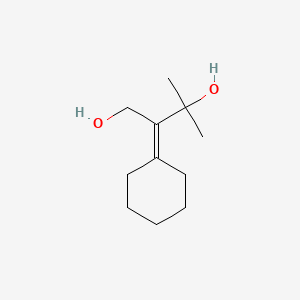

Formic acid: and hex-1-en-2-ol are two distinct chemical compoundsIt is a colorless liquid with a pungent odor and is naturally found in the venom of ants and bees . Hex-1-en-2-ol is an organic compound with the chemical formula C6H12O. It is an unsaturated alcohol with a double bond at the first carbon and a hydroxyl group at the second carbon.

Preparation Methods

Formic acid: can be prepared through several methods:

Laboratory Preparation: Formic acid can be synthesized by the decarboxylation of oxalic acid with glycerol at 110°C.

Industrial Production:

Hex-1-en-2-ol: can be prepared by refluxing hexan-1-ol with an acid catalyst .

Chemical Reactions Analysis

Formic acid: undergoes various chemical reactions:

Oxidation: Formic acid can be oxidized to carbon dioxide and water.

Reduction: It can act as a reducing agent, splitting into hydride and carbon dioxide.

Dehydration: In the presence of concentrated sulfuric acid, formic acid decomposes to form carbon monoxide and water.

Hex-1-en-2-ol: can undergo:

Oxidation: It can be oxidized to form hex-1-en-2-one.

Hydration: It can react with water to form hexan-2-ol.

Scientific Research Applications

Formic acid: has numerous applications:

Chemistry: Used as a reducing agent and in the synthesis of various chemicals.

Biology: Plays a role in the metabolism of certain organisms.

Medicine: Used as a preservative and antibacterial agent in livestock feed.

Industry: Employed in the production of rubber, textiles, and as a descaler.

Hex-1-en-2-ol: is used in:

Fragrance Industry: As a component in perfumes and fragrances.

Organic Synthesis: As an intermediate in the synthesis of other organic compounds.

Mechanism of Action

Formic acid: exerts its effects through various mechanisms:

Reducing Agent: It donates electrons in redox reactions.

Metabolism: It is metabolized in the body to carbon dioxide and water.

Hex-1-en-2-ol: acts primarily as an intermediate in organic reactions, participating in various chemical transformations.

Comparison with Similar Compounds

Formic acid: can be compared with other carboxylic acids such as acetic acid, propionic acid, and butyric acid . Its uniqueness lies in its simplicity and dual functional groups, allowing it to act as both an acid and an aldehyde .

Hex-1-en-2-ol: can be compared with other unsaturated alcohols like hex-2-en-1-ol and hex-3-en-1-ol. Its unique structure with the double bond at the first carbon and hydroxyl group at the second carbon distinguishes it from other similar compounds .

Properties

CAS No. |

134965-38-1 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

formic acid;hex-1-en-2-ol |

InChI |

InChI=1S/C6H12O.CH2O2/c1-3-4-5-6(2)7;2-1-3/h7H,2-5H2,1H3;1H,(H,2,3) |

InChI Key |

XDVJCWPDUZXVTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)O.C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)

![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)

![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)

![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)